molecular formula C21H28N2O5S B2439568 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954249-16-2

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2439568
CAS No.: 954249-16-2
M. Wt: 420.52
InChI Key: XDVUGGQNEMPYNI-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzenesulfonamide core substituted with methoxy groups and a morpholino-propyl chain, making it a unique molecule for study.

Preparation Methods

The synthesis of 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The methoxy groups are introduced via methylation reactions, while the morpholino-propyl chain is added through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often under basic conditions. Common reagents for these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamides with different substituents, such as:

    2,5-dimethoxybenzenesulfonamide: Lacks the morpholino-propyl chain, making it less complex.

    N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: Lacks the methoxy groups, affecting its reactivity and binding properties. The uniqueness of 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-26-18-9-10-19(27-2)21(15-18)29(24,25)22-11-6-12-23-13-14-28-20(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVUGGQNEMPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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